d[Cha4,Lys8]VP -

d[Cha4,Lys8]VP

Catalog Number: EVT-10979958
CAS Number:
Molecular Formula: C50H71N11O11S2
Molecular Weight: 1066.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound d[Cha4,Lys8]VP, a synthetic analog of vasopressin, is notable for its selective agonistic activity at vasopressin receptors. This compound has been designed to enhance receptor selectivity and binding affinity, particularly for the V1b receptor subtype. The development of d[Cha4,Lys8]VP stems from the need for more specific pharmacological tools to study vasopressin receptor functions and their physiological implications. The nomenclature reflects the structural modifications made to the original vasopressin molecule, specifically at positions 4 and 8, where Cha (cyclohexylalanine) and Lys (lysine) are incorporated.

Source

The synthesis and characterization of d[Cha4,Lys8]VP have been documented in various scientific studies, particularly in the context of receptor pharmacology. Research has shown that modifications to the vasopressin structure can significantly alter its receptor selectivity and biological activity, which is crucial for understanding its therapeutic potential and physiological roles .

Classification

d[Cha4,Lys8]VP is classified as a peptide hormone analog. It falls under the category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. Specifically, this compound acts as an agonist at vasopressin receptors, which are involved in various physiological processes such as water retention, blood pressure regulation, and social behaviors.

Synthesis Analysis

Methods

The synthesis of d[Cha4,Lys8]VP typically employs solid-phase peptide synthesis techniques, notably the Merrifield method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The specific steps involved include:

  1. Preparation of Resin: A suitable resin is chosen to support the peptide synthesis.
  2. Deprotection: Protective groups on the amino acids are removed to allow coupling.
  3. Coupling: The amino acids are added one by one in a controlled manner, using coupling reagents to facilitate bond formation.
  4. Cleavage: Once the desired peptide sequence is achieved, it is cleaved from the resin and purified.

Technical details regarding the coupling efficiency and purification methods can significantly influence the yield and purity of d[Cha4,Lys8]VP .

Molecular Structure Analysis

Structure

The molecular structure of d[Cha4,Lys8]VP can be depicted as follows:

  • Amino Acid Sequence: The sequence includes cyclohexylalanine at position 4 and lysine at position 8.
  • 3D Conformation: The conformation plays a critical role in receptor binding affinity and selectivity.

Data

The molecular formula for d[Cha4,Lys8]VP is C₁₃H₁₈N₄O₃S, with a molecular weight of approximately 302.37 g/mol. Structural analysis through techniques like nuclear magnetic resonance spectroscopy or X-ray crystallography can provide insights into its three-dimensional conformation .

Chemical Reactions Analysis

Reactions

d[Cha4,Lys8]VP undergoes various biochemical reactions primarily involving its interaction with vasopressin receptors. These interactions can lead to downstream signaling cascades that affect cellular responses such as:

  • Phospholipase C Activation: Triggering intracellular signaling pathways.
  • Mitogen-Activated Protein Kinase Pathways: Influencing cell growth and differentiation.

Technical details about these reactions include kinetic parameters such as binding affinities (often measured in nanomolar concentrations) and efficacy in activating signaling pathways compared to native vasopressin .

Mechanism of Action

Process

The mechanism of action for d[Cha4,Lys8]VP involves its binding to specific vasopressin receptors (primarily V1b). Upon binding:

  1. Receptor Activation: The conformational change in the receptor activates intracellular signaling pathways.
  2. Second Messenger Production: This often involves the production of inositol trisphosphate and diacylglycerol, leading to calcium mobilization.
  3. Physiological Effects: Resulting effects include vasoconstriction, increased blood pressure, and modulation of water reabsorption in kidneys.

Data on receptor selectivity indicates that d[Cha4,Lys8]VP shows enhanced affinity for rat V1b receptors compared to other subtypes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in water and polar solvents due to its peptide nature.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar peptides.

Relevant analyses such as high-performance liquid chromatography can be employed to assess purity and stability over time .

Applications

Scientific Uses

d[Cha4,Lys8]VP has several applications in scientific research:

  • Pharmacological Studies: Used as a tool compound to study vasopressin receptor biology.
  • Physiological Research: Helps elucidate mechanisms behind blood pressure regulation and fluid balance.
  • Drug Development: Potential lead compound for developing new therapeutics targeting vasopressin-related disorders.

Research continues to explore its utility in various experimental models, particularly in understanding neuroendocrine functions .

Design and Synthetic Chemistry of Selective Vasopressin V1b Receptor Agonists

Structural Modifications for Enhanced Selectivity

The development of d[Cha4,Lys8]arginine vasopressin (d[Cha4,Lys8]VP) emerged from systematic efforts to address the species-specific limitations of earlier vasopressin V1b receptor agonists. Initial leads like d[Cha4]arginine vasopressin exhibited high affinity for the human V1b receptor (Ki = 1.2 nM) but activated rat V2 receptors, triggering antidiuretic effects that compromised their utility in rodent models [1] [2]. To overcome this, researchers implemented a dual-modification strategy:

  • Position 4 Substitution: Incorporation of cyclohexylalanine (Cha) at residue 4 replaced the native phenylalanine. This non-natural D-enantiomer amino acid introduced steric bulk and hydrophobicity, stabilizing a bioactive conformation that preferentially binds the V1b receptor’s orthosteric site. This modification reduced affinity for V1a and oxytocin receptors (Ki = 151 nM and 240 nM, respectively) [1] [3].
  • Position 8 Substitution: Replacement of native arginine with lysine at residue 8 altered electrostatic interactions. The shorter side chain and distinct cationic character of lysine diminished engagement with the rat V2 receptor’s binding pocket, which requires arginine for optimal activation. This reduced V2 affinity (Ki = 750 nM) and eliminated antidiuretic activity in rats [2].

Table 1: Binding Affinity (Ki) of d[Cha4,Lys8]VP Across Vasopressin/Oxytocin Receptors

Receptor SubtypeKi (nM)Selectivity Ratio (vs. V1b)
Human V1b1.21
Human V1a151125.8
Human V2750625
Human Oxytocin240200

Data derived from radioligand displacement assays in transfected cell lines [1] [2].

Synthetic Methodology and Characterization

d[Cha4,Lys8]VP was synthesized using the Merrifield solid-phase peptide synthesis (SPPS) methodology on a para-methylbenzhydrylamine resin to yield C-terminal amidated peptides [2] [4]. Key steps included:

  • Sequential Chain Assembly: Fmoc-protected amino acids were coupled in the order: Gly→Arg→Pro→Cys→Asn→Cha(cyclohexylalanine)→Phe→Tyr→Mpa(β-mercaptopropionic acid). Position 4 utilized D-cyclohexylalanine to enhance metabolic stability and receptor selectivity [2].
  • Disulfide Bridge Formation: After cleavage from the resin, the linear peptide underwent oxidative folding in ammonium acetate buffer (pH 7.5) to form a disulfide bond between Mpa¹ and Cys⁶. This cyclic structure is critical for biological activity and mimics the native vasopressin conformation [1] [3].
  • Purification and Validation: Crude peptides were purified via reversed-phase HPLC (C18 column) using acetonitrile/water gradients. Identity was confirmed using mass spectrometry (observed MW: 1094.31 Da, matching theoretical C₅₀H₇₁N₁₃O₁₁S₂) [1] [3].

Table 2: Functional Activity of d[Cha4,Lys8]VP in Rat Receptor Assays

Receptor SubtypeAssay TypeActivity (pEC₅₀/pKB)Selectivity vs. V1b
V1bCalcium mobilization10.05 (EC₅₀ = 0.89 nM)1
V1aCalcium mobilization6.53 (EC₅₀ = 295 nM)325-fold lower
V2cAMP accumulation<6.0 (weak partial agonist)>1000-fold lower
OxytocinCalcium mobilization6.31 (antagonist)Antagonistic activity

pEC₅₀ = −log(EC₅₀); Data from functional assays in receptor-transfected CHO cells [2].

The design achieved unprecedented rat V1b selectivity by simultaneously optimizing side-chain topology at two positions: Cha⁴ enforced V1b-compatible hydrophobic contacts, while Lys⁸ disrupted electrostatic interactions critical for V2 activation. This dual approach resolved species-specific efficacy issues, enabling target validation in rodent stress and anxiety models [2] [4].

Properties

Product Name

d[Cha4,Lys8]VP

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C50H71N11O11S2

Molecular Weight

1066.3 g/mol

InChI

InChI=1S/C50H71N11O11S2/c51-21-8-7-14-34(44(66)54-28-42(53)64)56-49(71)40-15-9-22-61(40)50(72)39-29-74-73-23-20-43(65)55-35(26-32-16-18-33(62)19-17-32)45(67)57-36(24-30-10-3-1-4-11-30)46(68)58-37(25-31-12-5-2-6-13-31)47(69)59-38(27-41(52)63)48(70)60-39/h1,3-4,10-11,16-19,31,34-40,62H,2,5-9,12-15,20-29,51H2,(H2,52,63)(H2,53,64)(H,54,66)(H,55,65)(H,56,71)(H,57,67)(H,58,68)(H,59,69)(H,60,70)/t34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

RJWLIPGRNZUUNS-OAKHNGAUSA-N

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N

Isomeric SMILES

C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.